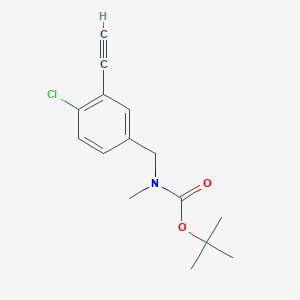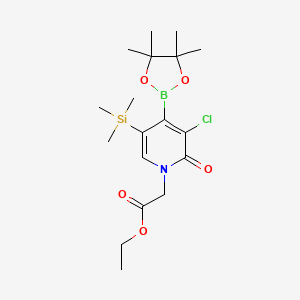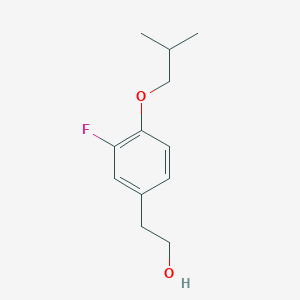
(4-Chloro-3-ethynyl-benzyl)-methyl-carbamic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-3-ethynyl-benzyl)-methyl-carbamic acid tert-butyl ester is a complex organic compound with a unique structure that includes a chloro-substituted benzyl group, an ethynyl group, and a carbamic acid ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-ethynyl-benzyl)-methyl-carbamic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the 4-chloro-3-ethynyl-benzyl precursor. This can be achieved through halogenation and subsequent ethynylation reactions. The final esterification step involves the reaction of the benzyl derivative with methyl isocyanate and tert-butyl alcohol under controlled conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(4-Chloro-3-ethynyl-benzyl)-methyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
(4-Chloro-3-ethynyl-benzyl)-methyl-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Chloro-3-ethynyl-benzyl)-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.
相似化合物的比较
Similar Compounds
Ethyl acetoacetate: A widely used ester in organic synthesis with similar reactivity.
Methyl acetoacetate: Another ester with comparable chemical properties.
Benzyl acetate: Shares the benzyl group but differs in its ester functionality.
Uniqueness
(4-Chloro-3-ethynyl-benzyl)-methyl-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro and ethynyl substituents, along with the carbamic acid ester, make it a versatile compound for various applications.
属性
分子式 |
C15H18ClNO2 |
|---|---|
分子量 |
279.76 g/mol |
IUPAC 名称 |
tert-butyl N-[(4-chloro-3-ethynylphenyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C15H18ClNO2/c1-6-12-9-11(7-8-13(12)16)10-17(5)14(18)19-15(2,3)4/h1,7-9H,10H2,2-5H3 |
InChI 键 |
LNDMQPJPLMZZQI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC(=C(C=C1)Cl)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B12069424.png)
![1,4,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B12069432.png)
![(5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B12069438.png)



![Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]-](/img/structure/B12069458.png)

